

N-Ethyl-4-bromobenzylamine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethyl-4-bromobenzylamine**

Cat. No.: **B183233**

[Get Quote](#)

CAS Number: 856795-95-4

For Researchers, Scientists, and Drug Development Professionals

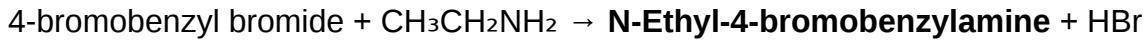
Abstract

N-Ethyl-4-bromobenzylamine is a substituted benzylamine that serves as a crucial intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its molecular structure, featuring a reactive bromine atom on the phenyl ring and a secondary amine, makes it a versatile building block for the construction of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential applications of **N-Ethyl-4-bromobenzylamine**, with a focus on its role in the development of novel drug candidates.

Physicochemical and Computed Properties

N-Ethyl-4-bromobenzylamine is a liquid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°C.[1][2][3][4] A summary of its key properties is presented in the table below.

Property	Value	Source
CAS Number	856795-95-4	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₂ BrN	[1] [2] [3] [4]
Molecular Weight	214.10 g/mol	[2] [3] [4]
Physical Form	Liquid	[1]
Purity	≥97%	[1] [2]
SMILES	CCNCC1=CC=C(C=C1)Br	[2]
InChI Key	RVGAYUIZZCACIV-UHFFFAOYSA-N	[1]
Topological Polar Surface Area (TPSA)	12.03 Å ²	[2]
logP (calculated)	2.5586	[2]
Hydrogen Bond Acceptors	1	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	3	[2]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[1] [2] [3] [4]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]


Synthesis of N-Ethyl-4-bromobenzylamine

The synthesis of **N-Ethyl-4-bromobenzylamine** can be achieved through several established organic chemistry methodologies. Two common and effective routes are Direct Alkylation and Reductive Amination.

Experimental Protocol 1: Synthesis via Direct Alkylation

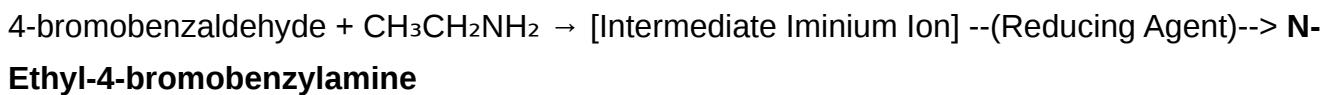
This method involves the nucleophilic substitution of a 4-bromobenzyl halide with ethylamine.

Reaction Scheme:

Materials:

- 4-bromobenzyl bromide
- Ethylamine (in a suitable solvent, e.g., THF or as a gas)
- A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

Procedure:


- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl bromide in the chosen anhydrous solvent.
- Add the non-nucleophilic base to the solution.
- Cool the mixture in an ice bath.
- Slowly add a solution of ethylamine to the cooled mixture with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

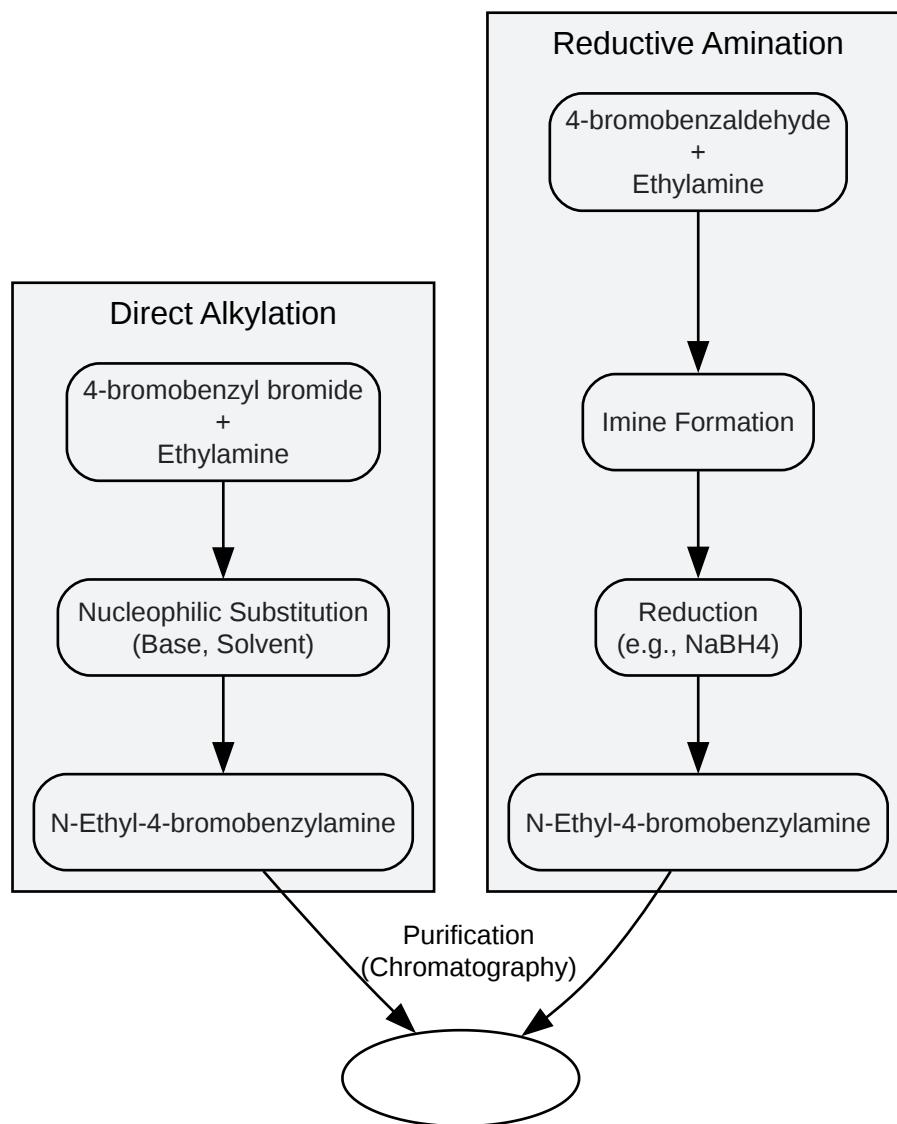
- Remove the solvent under reduced pressure.
- Purify the crude product via column chromatography to yield **N-Ethyl-4-bromobenzylamine**.

Experimental Protocol 2: Synthesis via Reductive Amination

This approach involves the reaction of 4-bromobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced to the final product.

Reaction Scheme:

Materials:


- 4-bromobenzaldehyde
- Ethylamine
- A reducing agent (e.g., sodium borohydride (NaBH_4), sodium triacetoxyborohydride (STAB))
- A suitable solvent (e.g., methanol, ethanol, or dichloromethane)
- An acid catalyst (optional, e.g., acetic acid)

Procedure:

- Dissolve 4-bromobenzaldehyde in the chosen solvent in a round-bottom flask.
- Add ethylamine to the solution (and the acid catalyst, if used).
- Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
- Slowly add the reducing agent to the mixture. Be cautious as gas evolution may occur.
- Continue stirring at room temperature for an additional 4-12 hours.

- Monitor the reaction by TLC.
- Once the reaction is complete, carefully quench any remaining reducing agent with a dilute acid (e.g., 1M HCl).
- Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent.
- Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure.
- Purify the residue by column chromatography to obtain pure **N-Ethyl-4-bromobenzylamine**.

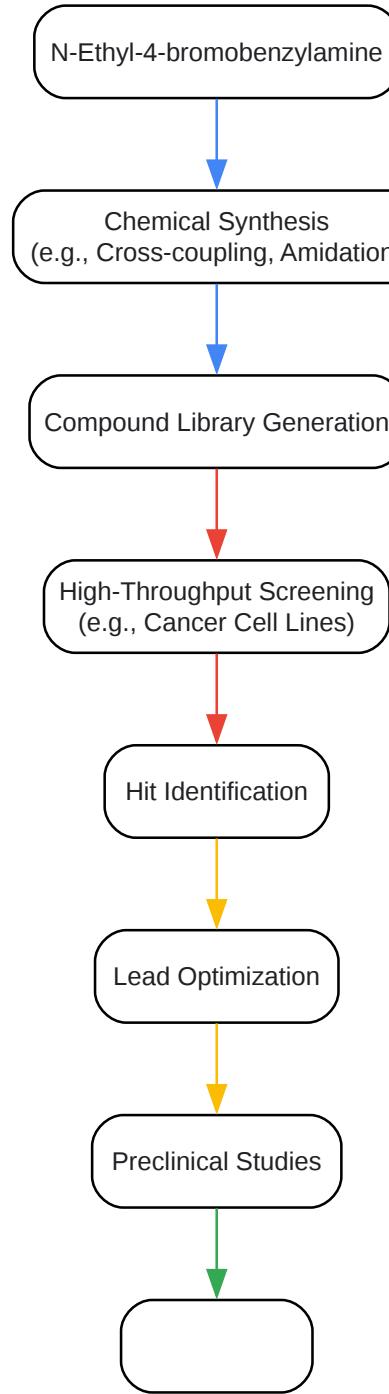
General Synthesis Workflow for N-Ethyl-4-bromobenzylamine

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **N-Ethyl-4-bromobenzylamine**.

Applications in Drug Discovery and Development

While **N-Ethyl-4-bromobenzylamine** is primarily a chemical intermediate, its structural motifs are present in a variety of biologically active compounds, suggesting its potential as a scaffold


in drug discovery. The 4-bromophenyl group, in particular, is a key feature in several compounds with demonstrated anticancer activity.[3][5]

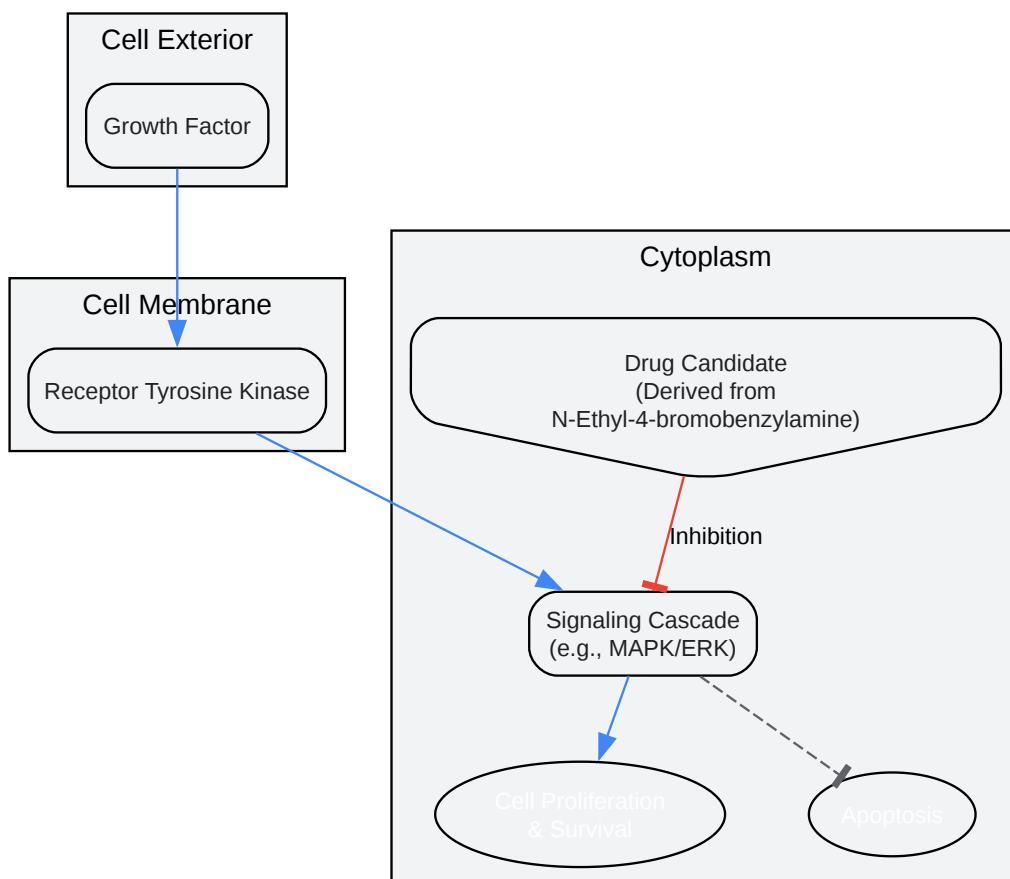
Role as a Precursor for Anticancer Agents

Research has shown that molecules containing a 4-bromophenyl moiety can exhibit potent anticancer effects. For instance, certain N-aryl-1,3,4-oxadiazol-2-amine analogues with a bromophenyl group have been identified as having significant activity against various cancer cell lines, including melanoma, leukemia, and breast cancer.[5] The bromine atom can participate in halogen bonding, which can be crucial for ligand-receptor interactions, and it also provides a site for further chemical modification through cross-coupling reactions.

N-Ethyl-4-bromobenzylamine can serve as a starting material for the synthesis of more complex molecules that could potentially target key pathways in cancer progression. The secondary amine allows for the introduction of various side chains and heterocyclic systems, while the bromo-substituent can be used to build molecular complexity via reactions like Suzuki or Buchwald-Hartwig couplings.

Drug Discovery Workflow from N-Ethyl-4-bromobenzylamine

[Click to download full resolution via product page](#)


Caption: A potential drug discovery pipeline.

Hypothetical Target Pathway: Inhibition of Cancer Cell Proliferation

Given the anticancer activity of related brominated compounds, it is plausible that derivatives of **N-Ethyl-4-bromobenzylamine** could be designed to inhibit signaling pathways that are dysregulated in cancer. For example, they could be developed into inhibitors of protein kinases or other enzymes that drive cell cycle progression and proliferation.

The diagram below illustrates a hypothetical scenario where a drug candidate derived from **N-Ethyl-4-bromobenzylamine** inhibits a critical signaling pathway involved in cancer cell growth.

Hypothetical Inhibition of a Cancer Proliferation Pathway

[Click to download full resolution via product page](#)

Caption: A potential mechanism of action for derived compounds.

Conclusion

N-Ethyl-4-bromobenzylamine is a valuable chemical intermediate with significant potential for application in drug discovery and development. Its versatile structure allows for the synthesis of a diverse range of complex molecules. While direct biological activity data for this specific

compound is limited, the prevalence of its structural motifs in known anticancer agents highlights its promise as a scaffold for the creation of novel therapeutics. Further research into the derivatization of **N-Ethyl-4-bromobenzylamine** and the biological evaluation of the resulting compounds is warranted to fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 856795-95-4|N-Ethyl-4-bromobenzylamine|BLD Pharm [bldpharm.com]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Ethyl-4-bromobenzylamine: A Technical Guide for Drug Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183233#n-ethyl-4-bromobenzylamine-cas-number-856795-95-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com